MNI-caged-D-天冬氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

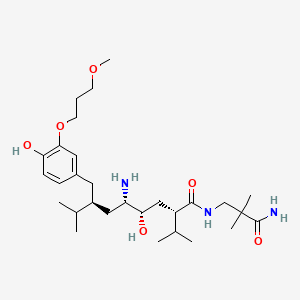

MNI-caged-D-aspartate, also known as MNI-caged-D-aspartate, is a useful research compound. Its molecular formula is C13H15N3O6 and its molecular weight is 309.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality MNI-caged-D-aspartate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MNI-caged-D-aspartate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

谷氨酸转运蛋白的活化

MNI-caged-D-天冬氨酸用于选择性活化脑组织中的谷氨酸转运蛋白 . 天冬氨酸的D-异构体被高亲和力的Na+/K±依赖性谷氨酸转运蛋白有效转运 . 通过短暂的紫外激光照射MNI-D-天冬氨酸,在急性海马切片中光释放D-天冬氨酸,引发了星形胶质细胞中快速激活的电流 .

N-甲基-D-天冬氨酸 (NMDA) 受体的研究

MNI-caged-D-天冬氨酸是N-甲基-D-天冬氨酸 (NMDA) 受体的有效配体 . 它可用于研究兴奋性突触中NMDA受体的调节 . 光释放D-天冬氨酸导致海马锥体神经元中NMDA受体选择性但短暂的激活 .

谷氨酸转运蛋白调节的分析

该化合物可用于监测不同脑区谷氨酸转运蛋白的占位和调节 . 它有助于理解这些转运蛋白如何在快速时间尺度上发挥作用以塑造受体的激活 .

谷氨酸摄取的检查

MNI-caged-D-天冬氨酸用于研究转运蛋白在突触中谷氨酸清除中的作用 . 通过光解笼罩的D-天冬氨酸使转运蛋白饱和,没有在内毛细胞 (IHCs) 中引起转运蛋白电流,表明突触前或突触后膜不是谷氨酸清除的主要部位

作用机制

Target of Action

The primary targets of MNI-caged-D-aspartate are the N-methyl-D-aspartate (NMDA) receptors and high-affinity Na+/K±dependent glutamate transporters . These proteins play a crucial role in the central nervous system. The NMDA receptors are a type of ionotropic glutamate receptor that is important for controlling synaptic plasticity and memory function. The glutamate transporters, on the other hand, are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is critical for preventing excitotoxicity .

Mode of Action

MNI-caged-D-aspartate is a photolabile analogue of D-aspartate, meaning it can be activated by light. When exposed to UV light, it undergoes photolysis, releasing D-aspartate . This D-aspartate is then efficiently transported by the glutamate transporters and can also bind to the NMDA receptors .

Biochemical Pathways

The released D-aspartate interacts with the NMDA receptors, leading to their activation. This results in the opening of the ion channel of the receptor, allowing the flow of ions across the cell membrane .

In addition, the D-aspartate is taken up by the glutamate transporters, which helps to maintain the concentration of glutamate in the synaptic cleft and prevent excitotoxicity . This uptake process is electrogenic, meaning it results in the generation of an electric current .

Pharmacokinetics

It is known that the compound is stable in aqueous solution for several days . Its photolysis is efficient, with a quantum efficiency of 0.09 at pH 7.4 .

Result of Action

The activation of NMDA receptors by the released D-aspartate can lead to various cellular responses, including the initiation of signal transduction pathways and changes in cell excitability .

The uptake of D-aspartate by the glutamate transporters helps to maintain the homeostasis of glutamate in the synaptic cleft, preserving the fidelity of transmission and preventing excitotoxicity .

Action Environment

The action of MNI-caged-D-aspartate is influenced by the presence of light, as it requires UV light for the photolysis and release of D-aspartate . The pH of the environment can also affect the efficiency of its photolysis . Furthermore, the presence of glutamate transporter antagonists can inhibit the uptake of the released D-aspartate .

生化分析

Biochemical Properties

MNI-caged-D-aspartate interacts with NMDA receptors and EAATs . Upon exposure to UV light, it rapidly releases D-aspartate, which can then interact with these proteins . The nature of these interactions is likely to be similar to those of D-aspartate itself.

Cellular Effects

The effects of MNI-caged-D-aspartate on cells are primarily mediated through its action on NMDA receptors and EAATs . By acting as an agonist at these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

MNI-caged-D-aspartate exerts its effects at the molecular level through its interactions with NMDA receptors and EAATs . Upon photolysis by UV light, it releases D-aspartate, which can bind to these proteins and influence their activity .

Temporal Effects in Laboratory Settings

The effects of MNI-caged-D-aspartate can change over time in laboratory settings . This compound is photolyzed rapidly by UV light, with a quantum efficiency of 0.09 at pH 7.4 . This rapid release of D-aspartate allows for the temporal control of its effects .

Metabolic Pathways

As a derivative of D-aspartate, MNI-caged-D-aspartate is likely to be involved in similar metabolic pathways . D-aspartate is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants .

Transport and Distribution

The transport and distribution of MNI-caged-D-aspartate within cells and tissues are likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.

Subcellular Localization

The subcellular localization of MNI-caged-D-aspartate is likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.

属性

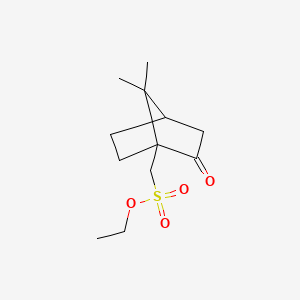

IUPAC Name |

(2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNVWKDWOLQDKH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)